2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in various studies, making it a topic of interest for researchers in the field.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves the inhibition of specific enzymes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition can lead to a decrease in cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects
2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, as well as other enzymes. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is its ability to inhibit the activity of specific enzymes. This can be useful in drug discovery and development. However, one limitation is that it may not be effective in inhibiting all enzymes, and further research is needed to determine its efficacy in different applications.
Future Directions
There are several future directions that could be explored in regards to 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One potential direction is to study its efficacy in inhibiting other enzymes and its potential use in drug discovery and development. Another direction is to explore its anti-inflammatory effects and potential use in treating inflammatory diseases. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of 2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves several steps. It can be synthesized by reacting 2-fluoro-4-nitroaniline with 4-(1-pyrrolidinylsulfonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Scientific Research Applications
2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of certain enzymes, making it a potential candidate for use in drug discovery and development.
properties
IUPAC Name |
2-fluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBKLVMYZPCLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.